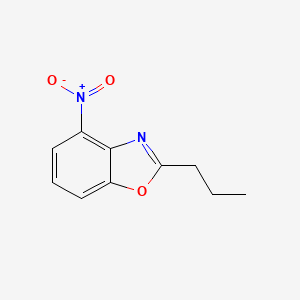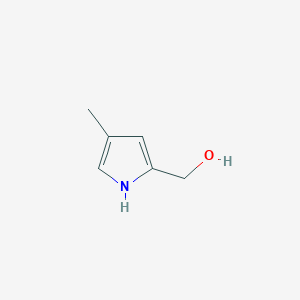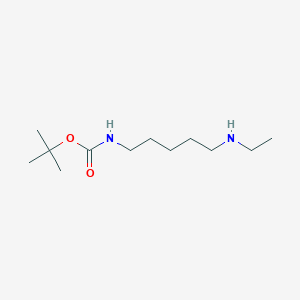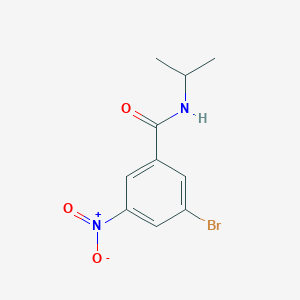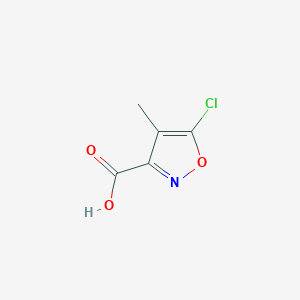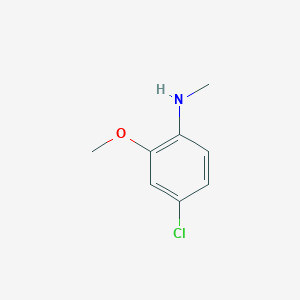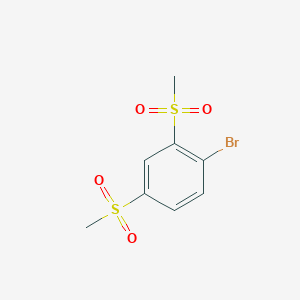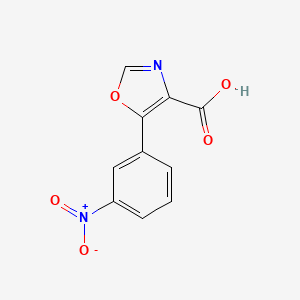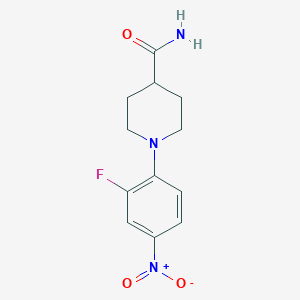
1-(2-フルオロ-4-ニトロフェニル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14FN3O3 It is characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxamide group on the piperidine ring
科学的研究の応用
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(2-Amino-4-fluorophenyl)piperidine-4-carboxamide.
Substitution: 1-(2-Methoxy-4-nitrophenyl)piperidine-4-carboxamide.
Hydrolysis: 2-Fluoro-4-nitroaniline and piperidine-4-carboxylic acid.
作用機序
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups on the phenyl ring may play a role in binding to the active site of the target, while the piperidine ring and carboxamide group contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)piperidine: Similar structure but lacks the carboxamide group.
1-(4-Fluoro-2-nitrophenyl)piperidine: Similar structure with different substitution pattern on the phenyl ring.
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of both the fluoro and nitro groups on the phenyl ring, as well as the carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQYAIMZGNCRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
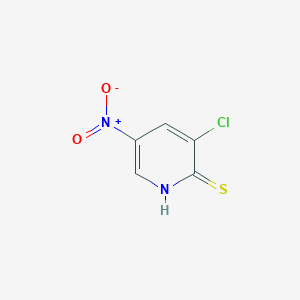
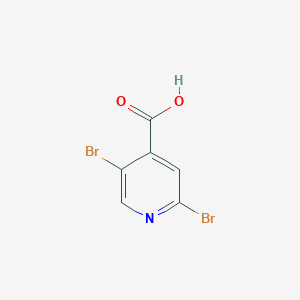
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
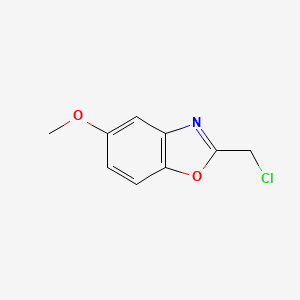
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
